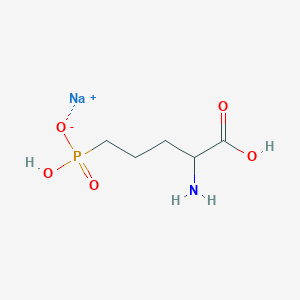

DL-AP5 Sodium salt

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sodium salts, including compounds similar to DL-AP5 Sodium Salt, often involves complex reactions that yield stable stoichiometries under specific conditions. For instance, studies on sodium chlorides under high pressures and temperatures have revealed the formation of compounds with unexpected stoichiometries, such as Na3Cl, Na2Cl, and NaCl3, demonstrating the potential for synthesizing novel sodium salts with unique properties (Zhang et al., 2012)(Zhang et al., 2012).

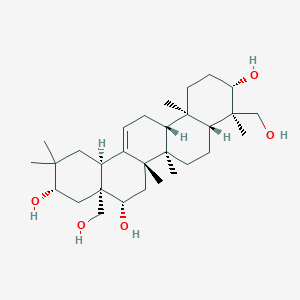

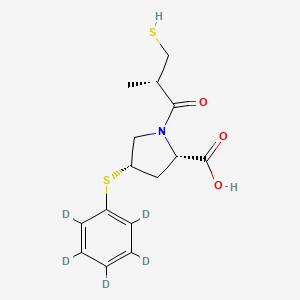

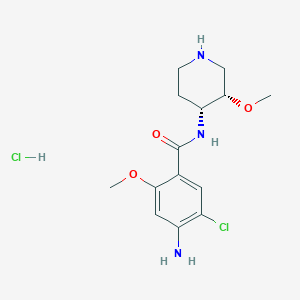

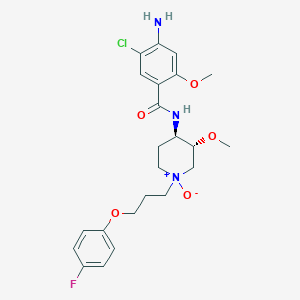

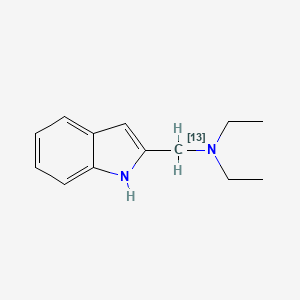

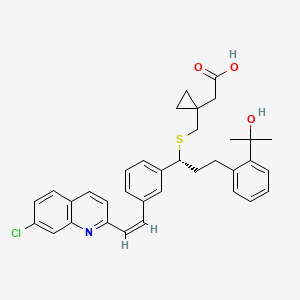

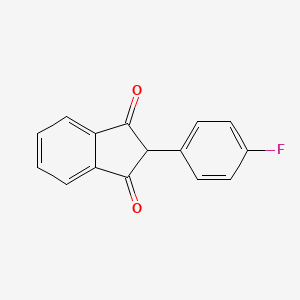

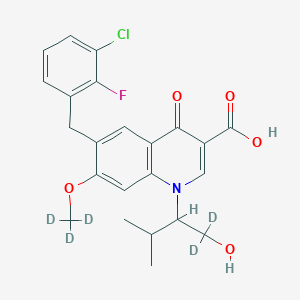

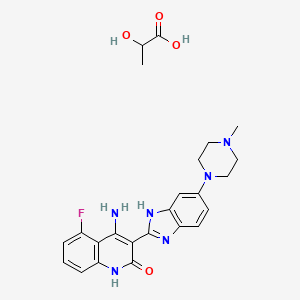

Molecular Structure Analysis

The molecular structure of sodium salts can be complex, with the arrangement of atoms significantly influencing the compound's properties. Investigations into sodium coordination polymers, for example, have shown intricate arrangements, contributing to a deeper understanding of the structural characteristics that may be present in DL-AP5 Sodium Salt (Tai Xi-Shi et al., 2016)(Tai Xi-Shi et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving sodium salts are diverse, with the properties of the salts influencing their reactivity. For example, the study of sodium aluminodiphosphonates revealed that altering the aluminium source could result in different morphologies, indicating the reactivity and versatility of sodium salts in synthesis processes (Zongbin Wu et al., 2004)(Zongbin Wu et al., 2004).

Physical Properties Analysis

The physical properties of DL-AP5 Sodium Salt, like those of other sodium salts, are crucial for understanding their applications and behavior in various environments. Studies have shown that sodium salts can exhibit unique crystal and molecular structures, impacting their physical properties such as solubility, melting point, and conductivity (Jin-Can Yang et al., 1997)(Jin-Can Yang et al., 1997).

Chemical Properties Analysis

The chemical properties of sodium salts, including DL-AP5 Sodium Salt, are influenced by their molecular structure and the nature of their chemical bonds. The formation of specific sodium salts through reactions such as those involving dihydrotellurato groups indicates the potential for diverse chemical behaviors, offering insights into the reactivity and stability of these compounds (S. Ansari et al., 2007)(S. Ansari et al., 2007).

Wissenschaftliche Forschungsanwendungen

Polymer and Salt-Induced Aggregation of Silica Particles : Tavacoli, Dowding, and Routh (2007) used Dynamic Light Scattering (DLS) to study the stability of aqueous silica colloid in the presence of sodium polystyrene sulphonate and sodium chloride. This study helps understand the role of salts like sodium chloride in the aggregation behavior of colloidal particles, which could be relevant for understanding the behavior of DL-AP5 Sodium salt in similar environments (Tavacoli, Dowding, & Routh, 2007).

Characterisation of Sodium Caseinate with Light Scattering : Hadjsadok et al. (2008) conducted extensive static and dynamic light scattering measurements on sodium caseinate solutions. Their research focused on how ionic strength, pH, and temperature affect sodium caseinate, which might be useful for understanding the behavior of DL-AP5 Sodium salt under different conditions (Hadjsadok et al., 2008).

Structural Transition in Aqueous Lipid/Bile Salt Aggregates : Kiselev et al. (2013) used Small Angle Neutron Scattering (SANS) and Dynamic Light Scattering (DLS) to study aggregation states in sodium deoxycholate-phosphatidylcholine systems. Their findings on the size and morphology of aggregates could provide insights into the behavior of DL-AP5 Sodium salt in biomedical applications (Kiselev et al., 2013).

Effect of Sodium on Health and Public Policy : McCarron, Geerling, Kazaks, and Stern (2009) explored the role of sodium chloride in human physiology and its impact on health. While not directly related to DL-AP5 Sodium salt, this paper provides context on the broader health implications of sodium compounds (McCarron et al., 2009).

Sodium Reduction and Its Effect on Food Safety and Health : Doyle and Glass (2010) discussed the effects of high levels of dietary sodium and strategies for reducing sodium levels in processed foods. This could be relevant for understanding the dietary implications of DL-AP5 Sodium salt (Doyle & Glass, 2010).

Safety And Hazards

DL-AP5 Sodium salt is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3)5. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound5.

Zukünftige Richtungen

While I couldn’t find specific future directions for DL-AP5 Sodium salt, its role as a selective NMDA receptor antagonist suggests it could continue to be a valuable tool in neuroscience research, particularly in studies related to synaptic plasticity and neurological disorders.

Please note that while I strive to provide accurate and up-to-date information, this analysis should be used for informational purposes only and does not constitute professional advice. Always consult with a qualified professional for any decisions related to the use or handling of chemical substances.

Eigenschaften

IUPAC Name |

sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRCYAPNGUCHOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-AP5 Sodium salt | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.